molecular formula C16H15N3O4 B1393439 7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1086386-28-8

7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1393439
CAS RN: 1086386-28-8
M. Wt: 313.31 g/mol
InChI Key: SVWLLUUJATVFFE-UHFFFAOYSA-N
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Description

“7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C24H24N4O3 . It is a derivative of pyrrolopyrimidine, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, amides of 1-benzyl-3,7-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyridopyrimidine-6-carboxylic acid were obtained by the condensation of ammonia, primary and secondary cyclic amines with the corresponding acid chloride .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The molecule also contains a carboxylic acid group attached to the 6-position of the pyrrolopyrimidine core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted density of 1.25±0.1 g/cm3 and a predicted pKa of 14.65±0.20 .

Scientific Research Applications

Synthesis and Molecular Diversity

  • Diversity-Oriented Synthesis: A study by Marcotte et al. (2003) illustrates the synthesis of 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters, showcasing a method that incorporates molecular diversity into the pyrimidine nitrogens (Marcotte, Rombouts, & Lubell, 2003).

Antibacterial Activity

  • Antibacterial Properties: Asadian et al. (2018) reported on the synthesis of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones, a compound related to the specified chemical, and evaluated their antibacterial activity against various bacteria (Asadian, Davoodnia, & Beyramabadi, 2018).

Synthesis Techniques

  • Electroorganic Synthesis: Veisi et al. (2017) explored the use of electroorganic synthesis for creating derivatives of 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine, demonstrating an environmentally friendly approach (Veisi, Maleki, & Farokhzad, 2017).

Chemical Stability

  • Thermal Stability Analysis: The thermal stability of derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine, closely related to the queried compound, was investigated by Salih and Al-Sammerrai (1986), providing insight into the stability and decomposition patterns of these compounds (Salih & Al-Sammerrai, 1986).

Pharmacological Potential

  • Antitumor Activity: Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound structurally similar to the requested one, and evaluated its potential as an inhibitor of dihydrofolate reductase, indicating its significance in antitumor research (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of other pyrrolopyrimidine derivatives . Additionally, further studies could be conducted to optimize its synthesis and explore its reactivity with various chemical reagents.

properties

IUPAC Name

7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-17-13-11(14(20)18(2)16(17)23)8-12(15(21)22)19(13)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWLLUUJATVFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)O)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675445
Record name 7-Benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

CAS RN

1086386-28-8
Record name 7-Benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

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